molecular formula C13H19N3O4 B14416496 2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- CAS No. 80024-58-4

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl-

Cat. No.: B14416496
CAS No.: 80024-58-4
M. Wt: 281.31 g/mol
InChI Key: QXOWNFHVPIWXKF-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidinone ring, an acetyloxy group, and an isoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the acetyloxy and isoxazolyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetyloxy and isoxazolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

80024-58-4

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

[3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-2-oxoimidazolidin-4-yl] acetate

InChI

InChI=1S/C13H19N3O4/c1-8(17)19-11-7-15(5)12(18)16(11)10-6-9(20-14-10)13(2,3)4/h6,11H,7H2,1-5H3

InChI Key

QXOWNFHVPIWXKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CN(C(=O)N1C2=NOC(=C2)C(C)(C)C)C

Origin of Product

United States

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